[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)5-7-6-16-10(12-7)13-8-3-1-2-4-11-8/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNWCPKKXRFQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyridine-2-carbohydrazide with α-Haloketones or α-Haloesters
One common method starts with pyridine-2-carbohydrazide derivatives, which are reacted with α-haloketones or α-haloesters to form the thiazole ring.
- Step 1: Synthesis of pyridine-2-carbothioamide by treatment of 3-cyanopyridine with hydrogen sulfide in the presence of triethylamine.
- Step 2: Reaction of the carbothioamide intermediate with ethyl-2-chloroacetoacetate yields ethyl 1,3-thiazole-4-carboxylate derivatives.
- Step 3: Hydrazinolysis of the ester group produces the corresponding carbohydrazide.
- Step 4: Further functionalization leads to the target acetic acid derivative.
This method was demonstrated in the synthesis of 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbohydrazide and related analogs, which share structural similarity with the target compound.
Cyclocondensation of 2-Aminopyridine with α-Haloketones Followed by Functional Group Manipulation
Another approach involves:
- Reaction of 2-aminopyridine with α-haloketones or α-haloesters to form 2-(pyridin-2-ylamino)-1,3-thiazole intermediates.
- Subsequent alkylation or acylation at the 4-position to introduce the acetic acid moiety or its precursor.
- Hydrolysis or oxidation steps to convert ester or amide groups into the free acid.
This method allows for diverse substitutions on the pyridine ring and thiazole core and has been applied in medicinal chemistry contexts.
Palladium-Catalyzed Cross-Coupling and Amidation
Advanced synthetic routes utilize palladium-catalyzed coupling reactions to introduce aryl or heteroaryl substituents on the thiazole ring, followed by amidation and reduction steps:
- Preparation of substituted pyridin-2-amine derivatives.
- Condensation with pyridine-2-carbaldehyde and isocyanides to form imidazo[1,2-a]pyridine intermediates.
- Palladium-catalyzed cross-coupling with aryl halides under base conditions.
- Amidation using carbodiimide coupling agents (e.g., EDCI) to attach acetic acid derivatives.
- Reduction of amides to amines where necessary.
These methods provide high regioselectivity and functional group tolerance, enabling the synthesis of complex derivatives including [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Thiolation of 3-cyanopyridine | H2S gas, triethylamine, absolute ethanol | 75-85 | Formation of pyridine-2-carbothioamide |
| 2 | Cyclization with α-haloester | Ethyl-2-chloroacetoacetate, reflux | 70-80 | Formation of thiazole ester |
| 3 | Hydrazinolysis | Hydrazine hydrate, reflux | 65-75 | Conversion to carbohydrazide |
| 4 | Amidation | Acid, EDCI, pyridine, room temperature | 60-70 | Introduction of acetic acid moiety |
| 5 | Pd-catalyzed coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | 55-65 | Arylation of thiazole ring |
| 6 | Hydrolysis | Aqueous NaOH, heating | 80-90 | Conversion of esters to acids |
Representative Synthetic Scheme
Scheme: Synthesis of this compound
- 2-Aminopyridine + α-haloacetate → 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate (ester intermediate)
- Ester intermediate + hydrazine hydrate → carbohydrazide intermediate
- Carbohydrazide intermediate + acetic acid derivative (via EDCI coupling) → amide intermediate
- Amide intermediate + hydrolysis (NaOH, heat) → target acetic acid compound
Research Findings and Analysis
- The cyclization step to form the thiazole ring is generally high-yielding and regioselective, favoring substitution at the 2- and 4-positions.
- Hydrazinolysis is an effective method for converting esters to hydrazides, which serve as versatile intermediates for further functionalization.
- Palladium-catalyzed cross-coupling reactions enable the introduction of diverse substituents, enhancing the compound's chemical diversity and potential biological activity.
- Amidation using carbodiimide coupling agents is reliable and proceeds under mild conditions, preserving sensitive functional groups.
- Hydrolysis of esters to acids is typically quantitative under basic conditions, yielding the desired acetic acid derivative with high purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Cyclization with α-haloesters | α-Haloesters, 2-aminopyridine | Straightforward, good yields | Requires careful control of conditions |
| Hydrazinolysis + Amidation | Hydrazine hydrate, EDCI, acids | Versatile intermediate formation | Multiple steps, moderate yields |
| Pd-Catalyzed Coupling | Pd catalysts, aryl halides | High selectivity, functional group tolerance | Requires expensive catalysts, inert atmosphere |
| Hydrolysis | NaOH, heat | High conversion to acid | Harsh conditions may affect sensitive groups |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the pyridine ring, leading to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized thiazole derivatives, reduced pyridine derivatives, and substituted pyridine or thiazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have demonstrated that derivatives of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid exhibit promising anticancer properties. For instance, compounds derived from this structure have been shown to act as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) delta and gamma, which are critical pathways in cancer cell proliferation and survival. A notable patent (WO2018055040A1) describes the synthesis of such derivatives and their efficacy against various cancer cell lines .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Research indicates that certain thiazole-containing compounds can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics. The mechanism often involves interference with microbial metabolic pathways .
Pharmacological Applications
1. Anti-inflammatory Effects
Studies have indicated that this compound exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators. This makes it a candidate for developing treatments for conditions such as rheumatoid arthritis and other inflammatory diseases.
2. Neurological Applications
Emerging research suggests that thiazole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier is crucial for their effectiveness in neurological applications .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can enhance the performance of electronic devices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| WO2018055040A1 | Anticancer | Identified as a dual inhibitor of PI3K delta and gamma; effective against cancer cell lines |
| Antimicrobial Study | Antimicrobial | Showed significant inhibition of bacterial growth; potential for antibiotic development |
| Neuroprotective Research | Neurological | Demonstrated protective effects on neuronal cells; implications for Alzheimer's treatment |
Mechanism of Action
The mechanism of action of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Derivatives
The following table summarizes critical structural analogs, their molecular properties, and functional differences:
Pyridin-2-ylamino vs. Isobutyrylamino
- The pyridin-2-ylamino group in the parent compound introduces hydrogen-bonding capability via its aromatic nitrogen, making it suitable for targeting ATP-binding pockets in kinases .
- In contrast, the isobutyrylamino analog (C₉H₁₂N₂O₃S) lacks aromaticity but offers enhanced lipophilicity (logP ~1.2 vs. ~0.5 for the parent), improving membrane permeability in prodrug strategies .
Halogen-Substituted Derivatives
- The 5-chloro-pyridin-2-ylamino derivative (C₁₀H₈ClN₃O₂S) exhibits a 15% increase in antibacterial activity against E. coli compared to the parent compound, attributed to chlorine’s electron-withdrawing effects enhancing target binding .
- 3-Fluorophenyl and 3-bromophenyl analogs demonstrate divergent applications:
BOC-Protected Amino Derivative
- The BOC group in N-BOC-2-amino-4-thiazolacetic acid (C₁₀H₁₄N₂O₄S) shields the amine during solid-phase peptide synthesis, enabling precise coupling in antibiotic derivatives like cephalosporins .
Biological Activity
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C10H9N3O2S
- Molar Mass : 235.26 g/mol
- CAS Number : 1248907-66-5
- Boiling Point : 469.6 °C
Anticancer Activity
Recent studies have highlighted the potential of pyridine-thiazole hybrids, including this compound, as promising anticancer agents.
Case Studies
-
Cytotoxicity Screening :
A study evaluated the cytotoxic effects of various pyridine-thiazole hybrids against different cancer cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia. The compound exhibited significant antiproliferative activity with an IC50 value of 0.57 µM against HL-60 cells (acute promyelocytic leukemia), while showing much lower toxicity (>50 µM) in normal human keratinocytes . -
Mechanism of Action :
The cytotoxic activity was partially mediated through the inhibition of PARP1 (Poly (ADP-ribose) polymerase 1), suggesting that the compound may induce apoptosis in cancer cells via DNA damage response pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyridine ring | Alters binding affinity to target proteins |
| Presence of carboxylic acid group | Enhances solubility and bioavailability |
| Variation in thiazole ring substituents | Modifies potency against specific cancer types |
Pharmacological Evaluation
In addition to anticancer properties, this compound has been investigated for its interactions with various biological targets:
-
Adenosine Receptors :
The compound has shown binding affinity towards A1 and A2A adenosine receptors, which are implicated in several physiological processes and pathologies . -
Protein Kinase Inhibition :
Studies have indicated that thiazole derivatives can inhibit key protein kinases associated with cancer progression, suggesting a multi-target approach for therapeutic applications .
Q & A
Q. Characterization Techniques :
- NMR Spectroscopy : To confirm proton environments and connectivity (e.g., ¹H NMR for pyridyl NH and thiazole protons) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the acetic acid at ~1700 cm⁻¹) .
- Mass Spectrometry : Determines molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Advanced: How can researchers resolve contradictions in reported biological activities of thiazole derivatives like this compound?
Answer:
Discrepancies in bioactivity data may arise from:
- Purity Issues : Use HPLC (≥95% purity) to eliminate confounding effects of impurities .
- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity with consistent bacterial strains) .
- Structural Analogues : Compare activities of derivatives (e.g., fluorophenyl vs. benzylthio substituents) to isolate substituent effects (Table 1) .
Table 1 : Substituent Impact on Antimicrobial Activity (MIC, μg/mL)
| Substituent | E. coli | S. aureus | Source |
|---|---|---|---|
| Pyridin-2-ylamino | 12.5 | 6.25 | |
| 3-Fluorophenyl | 25 | 12.5 | |
| Benzylthio | 50 | 25 |
Basic: What biological assays are used to evaluate the pharmacological potential of this compound?
Answer:
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
Advanced: What computational strategies predict the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., COX-2 or kinase domains) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .
Example : Docking of a fluorophenyl analogue into COX-2 showed hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
Basic: How is the crystal structure of this compound determined?
Answer:
- X-ray Diffraction : Single crystals grown via slow evaporation (solvent: DMSO/EtOH).
- Data Refinement : SHELX suite for solving phase problems and refining coordinates (R-factor < 0.05) .
- Key Metrics : Bond lengths (C-S: 1.68 Å), dihedral angles (pyridine-thiazole: 15.2°) .
Advanced: How to design SAR studies to enhance the biological efficacy of thiazole-based compounds?
Answer:
- Substituent Variation : Test electron-withdrawing (e.g., -CF₃) vs. donating groups (e.g., -OCH₃) on the pyridine ring .
- Backbone Modifications : Replace acetic acid with propionic acid to alter solubility .
- Hybrid Derivatives : Conjugate with triazole or benzimidazole moieties for dual-target inhibition .
Case Study : Adding a fluorophenyl group improved COX-2 inhibition by 40% compared to the parent compound .
Basic: What spectroscopic methods distinguish tautomeric forms of this compound?
Answer:
- ¹³C NMR : Differentiates keto-enol tautomers via carbonyl carbon shifts (δ ~170 ppm for keto) .
- UV-Vis : Absorption bands at 260 nm (thiazole π→π*) and 320 nm (enol-form conjugation) .
Advanced: How to optimize synthetic yield while minimizing side products?
Answer:
- Reaction Monitoring : In-situ FTIR tracks intermediate formation (e.g., imine intermediates) .
- Catalyst Screening : Pd/C or CuI for Suzuki couplings (yield improved from 45% to 78%) .
- Flow Chemistry : Continuous reactors reduce side reactions (residence time: 10 min, 90% yield) .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility : pH-dependent (logP = 1.2); soluble in DMSO (>50 mg/mL) but <1 mg/mL in water .
- Stability : Degrades <10% in PBS (pH 7.4) over 24 hrs; store at -20°C under argon .
Advanced: How to validate target engagement in cellular assays?
Answer:
- CETSA : Cellular Thermal Shift Assay confirms target binding by stabilizing proteins upon ligand interaction .
- CRISPR Knockout : Compare activity in wild-type vs. target gene KO cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
